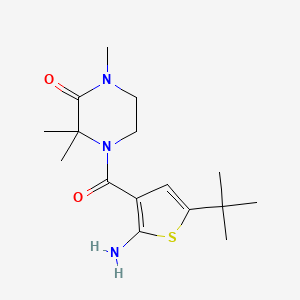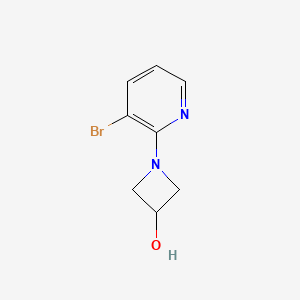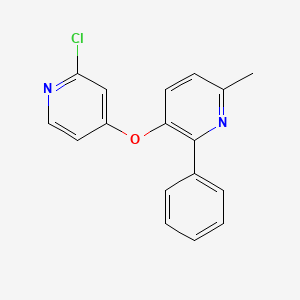
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyloxy group, a fluorine atom, and a nitro group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of methyl 4-fluoro-2-hydroxybenzoate to introduce the nitro group, followed by the protection of the hydroxyl group with a benzyl group to form the benzyloxy derivative. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the protection step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Reduction: Methyl 5-(benzyloxy)-4-fluoro-2-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 5-(Benzyloxy)-4-fluoro-2-nitrobenzoic acid.
Aplicaciones Científicas De Investigación
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the benzyloxy and fluorine groups can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-fluoro-2-nitrobenzoate: Lacks the benzyloxy group, which may result in different reactivity and biological activity.
Methyl 5-(benzyloxy)-2-nitrobenzoate: Lacks the fluorine atom, which can affect its chemical properties and applications.
Methyl 5-(benzyloxy)-4-chloro-2-nitrobenzoate: Contains a chlorine atom instead of fluorine, leading to different chemical behavior.
Uniqueness
Methyl 5-(benzyloxy)-4-fluoro-2-nitrobenzoate is unique due to the combination of the benzyloxy, fluorine, and nitro groups, which confer specific chemical and biological properties
Propiedades
Fórmula molecular |
C15H12FNO5 |
|---|---|
Peso molecular |
305.26 g/mol |
Nombre IUPAC |
methyl 4-fluoro-2-nitro-5-phenylmethoxybenzoate |
InChI |
InChI=1S/C15H12FNO5/c1-21-15(18)11-7-14(12(16)8-13(11)17(19)20)22-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
Clave InChI |
XSRAKUQYYAWIDD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])F)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)
![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)






